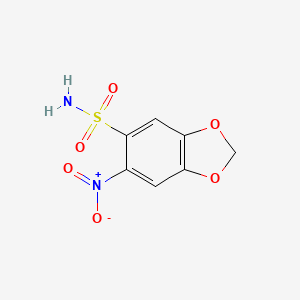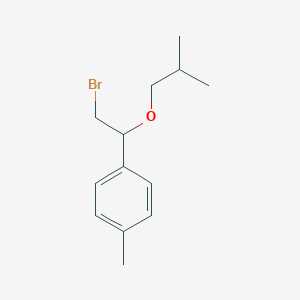![molecular formula C8H11F4NO4S B13480153 2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)
2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid is a complex organic compound with the molecular formula C8H11F4NO4S. It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptane-6-sulfonyl fluoride typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions . The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azaspiro[3.3]heptane-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include substituted spirocyclic compounds, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Azaspiro[3.3]heptane-6-sulfonyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Azaspiro[3.3]heptane-6-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Difluoro-2-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different functional groups.
2-Oxa-6-azaspiro[3.3]heptane: A related compound with an oxygen atom in the spirocyclic structure.
Uniqueness
2-Azaspiro[3.3]heptane-6-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C8H11F4NO4S |
|---|---|
Molekulargewicht |
293.24 g/mol |
IUPAC-Name |
2-azaspiro[3.3]heptane-6-sulfonyl fluoride;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10FNO2S.C2HF3O2/c7-11(9,10)5-1-6(2-5)3-8-4-6;3-2(4,5)1(6)7/h5,8H,1-4H2;(H,6,7) |
InChI-Schlüssel |
OBLIOJHMGDDWOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CNC2)S(=O)(=O)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480077.png)
![Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13480081.png)
![5-[[2,2-Dimethyl-3-(methylamino)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480082.png)
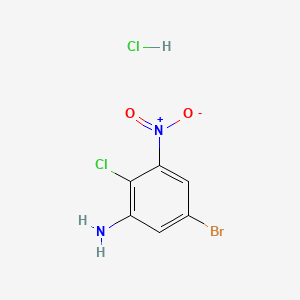
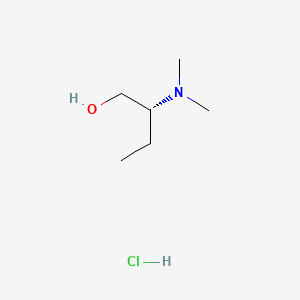
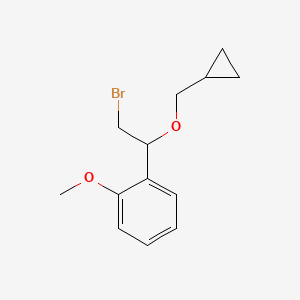
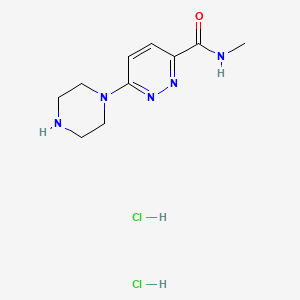
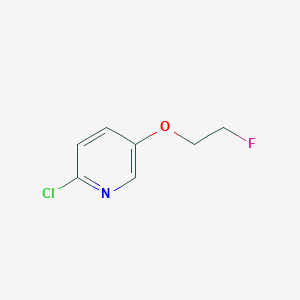
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)
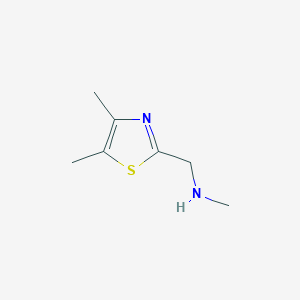
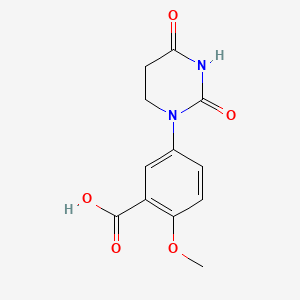
![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)
